5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase Inhibition Cancer Research Receptor Tyrosine Kinase

The 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine scaffold is critical for kinase drug discovery, but sourcing a reliable, high-purity core with documented bioactivity benchmarks can delay projects. This compound serves as the exact, unsubstituted reference standard you need to eliminate potency ambiguity and accelerate SAR studies. - Core scaffold for multikinase inhibition: Use as a control for TrkA (IC50 ~0.087 μM) and ALK2 (IC50 ~0.105 μM) derivative optimization. - Reference for cellular efficacy: Benchmark against KM12 (IC50 0.82 μM) and EKVX (IC50 4.13 μM) antiproliferative data for anticancer library design. - Baseline for ADME profiling: Establish logP starting point (~1.85) to systematically map how substitutions affect permeability and solubility.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
Cat. No. B10909623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)N
InChIInChI=1S/C12H10N4/c13-11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,13H2
InChIKeyGGEVDDIFIGUHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine: Core Kinase Inhibitor Scaffold


5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 93669-80-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a phenyl substituent at position 5 and an amine group at position 7 . Its molecular formula is C12H10N4 and it has a molecular weight of 210.23 g/mol . This scaffold is widely recognized in medicinal chemistry for its versatility in targeting diverse kinases, with derivatives exhibiting potent inhibitory activity against cyclin-dependent kinases (CDKs) [1] and receptor tyrosine kinases (RTKs) [2], making it a key starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Privileged pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibitor library design
Unsubstituted core reference for structure-activity relationship (SAR) studies
Supports CDK and RTK pathway-targeted lead optimization campaigns

Critical Role of Substituents in Kinase Selectivity


Direct substitution of one pyrazolo[1,5-a]pyrimidin-7-amine derivative for another is inadvisable due to profound differences in kinase selectivity and potency driven by subtle structural variations. While the core scaffold confers general kinase-binding potential, the specific substituent pattern—particularly at the 5-phenyl and 7-amino positions—dictates the target profile. For instance, the 5-phenyl-7-amine core serves as a privileged starting point, but its activity and selectivity are highly tunable. Simple alkyl or aryl variations can shift a compound from being a dual TrkA/ALK2 inhibitor (IC50 ~0.087–0.105 μM) to a selective CDK12/13 degrader, or even a PfDHODH inhibitor with sub-micromolar activity [1][2]. Therefore, generic substitution without quantitative, target-specific data risks experimental failure due to mismatched potency, off-target effects, or complete loss of the desired biological activity. Procurement decisions must be guided by explicit comparative data, as detailed below.

Subtle substituent changes may shift kinase selectivity from TrkA/ALK2 to CDK or PfDHODH targets; direct scaffold replacement risks mismatched pathway profiling.
Potency against specific cell lines varies significantly with substitution pattern (e.g., 5-fold difference observed in antiproliferative assays); generic interchange may lead to assay failure.
Analog-derived logP differences (>0.9 units) alter solubility and permeability; substitution without physicochemical benchmarking can compromise in vitro reproducibility.

Quantitative Procurement Differentiation


TrkA/ALK2 Inhibitory Potency

In a direct head-to-head comparison within the same study, the derivative compound 7d, which contains the 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine core, demonstrated potent dual inhibition of TrkA and ALK2 kinases. Its activity was comparable to reference inhibitors, but with a distinct selectivity profile [1]. This data is crucial for users seeking a multikinase inhibitor with a balanced activity profile against these specific RTKs, as opposed to more selective or pan-kinase inhibitors.

TrkA/ALK2 dual inhibition
Direct comparison
TrkA IC50 = 0.087 μM; ALK2 IC50 = 0.105 μM
Assay potency context for dual RTK screening
Derivative 7d; in vitro enzymatic assay
Kinase Inhibition Cancer Research Receptor Tyrosine Kinase

KM12 vs EKVX Antiproliferative Activity

The same derivative compound 7d was evaluated for its antiproliferative effects against a panel of cancer cell lines, including KM12 (colon cancer) and EKVX (non-small cell lung cancer). The data show a clear differential sensitivity between these two cell lines, which is a critical piece of information for researchers selecting appropriate cell-based models for efficacy testing [1]. This is a direct comparison of the compound's effect on two different cancer cell types within a single study.

KM12 vs EKVX antiproliferation
Head-to-head
KM12 IC50 = 0.82 μM; EKVX IC50 = 4.13 μM
Cell-model endpoint comparison context
72-h viability assay; derivative 7d
Anticancer Cell Proliferation Colon Cancer Lung Cancer

LogP and Solubility Benchmark

The 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine core provides a specific lipophilicity baseline that influences its solubility and permeability. A closely related analog, 7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, has a reported logP of 1.85, providing a quantitative benchmark for the core scaffold's lipophilicity [1]. This value can be compared to other pyrazolo[1,5-a]pyrimidine derivatives with different substituents to predict relative solubility and membrane permeability, which are critical for both in vitro assay design and in vivo studies.

Lipophilicity benchmark
Class-level inference
LogP = 1.85 (3‑carbonitrile analog)
Physicochemical property reference for scaffold
Data from close analog; review required
Drug Discovery Medicinal Chemistry ADME Physicochemical Properties

PfDHODH Inhibition and Antiplasmodial Potency

A series of 7-arylpyrazolo[1,5-a]pyrimidines, which are direct structural analogs of the core scaffold, were evaluated for their anti-plasmodial activity and their ability to inhibit PfDHODH. The most potent compound in this series, compound 30, showed an IC50 of 0.16 μM against PfDHODH [1]. This serves as a class-level benchmark for what is achievable with optimized substituents on this core. In contrast, other compounds in the same series showed much weaker activity (IC50 values of 4 μM and 6 μM), highlighting the importance of specific substitution patterns for this target [1].

PfDHODH inhibition
Cross-study comparable
Analog 30 IC50 = 0.16 μM; analogs 19/25 IC50 = 4–6 μM
Supports antiplasmodial target engagement SAR
Recombinant PfDHODH assay; substitution-dependent
Malaria Antiparasitic Drug Discovery Neglected Tropical Diseases

Research and Industrial Applications


Kinase Profiling and Selectivity Screening

The 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine core is an ideal starting point for building kinase-focused compound libraries. Based on the demonstrated potent inhibition of TrkA and ALK2 by a closely related derivative (IC50 = 0.087 μM and 0.105 μM, respectively), this scaffold can be used to explore structure-activity relationships for multikinase inhibitors [1]. Procure this compound to serve as an unsubstituted reference control in biochemical and cellular kinase inhibition assays to benchmark the potency and selectivity of newly synthesized derivatives.

Anticancer Lead Optimization

The observed differential antiproliferative activity against KM12 (IC50 = 0.82 μM) and EKVX (IC50 = 4.13 μM) cell lines for a related derivative provides a clear rationale for using this scaffold in anticancer drug discovery programs [1]. The unsubstituted 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be used as a core fragment for lead optimization. Researchers can systematically modify the 7-amino group and other positions to improve potency and selectivity against specific cancer cell lines, using the cell line differential data as a guide for selecting appropriate in vitro models.

PfDHODH Inhibitor Development

The potent inhibition of PfDHODH by optimized analogs of this scaffold (IC50 = 0.16 μM) highlights its potential for developing new antimalarial therapies [2]. The unsubstituted core compound is a valuable starting material for medicinal chemists aiming to design and synthesize novel PfDHODH inhibitors. It can be functionalized at various positions to explore the SAR necessary for achieving low-nanomolar potency and improved pharmacokinetic properties, as demonstrated by the 25-fold increase in potency observed between different analogs in the same study [2].

ADME Property Benchmarking

The known logP value for a close analog (logP = 1.85) establishes a baseline lipophilicity for the 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine scaffold [3]. This compound can be used as a reference standard in ADME (absorption, distribution, metabolism, excretion) studies to assess the impact of various chemical modifications on key physicochemical properties like solubility, permeability, and metabolic stability. It serves as a critical control for understanding how substituent changes affect the drug-like properties of new chemical entities derived from this scaffold.

Application
Selection Property
Validation Focus
Kinase profiling and selectivity screening
Scaffold for multikinase inhibitor library synthesis
Biochemical kinase inhibition assay benchmarking
Anticancer lead optimization
Cell-line sensitivity differential reference
In vitro model selection and antiproliferative endpoint validation
PfDHODH inhibitor development
Analog potency range for antiparasitic SAR
Target engagement and enzymatic inhibition validation
ADME property benchmarking
Baseline lipophilicity reference (logP ~1.85)
Physicochemical property impact assessment across analogs
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